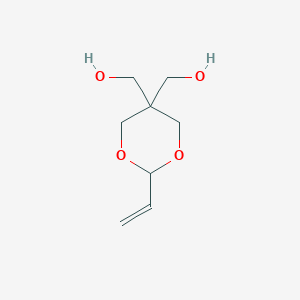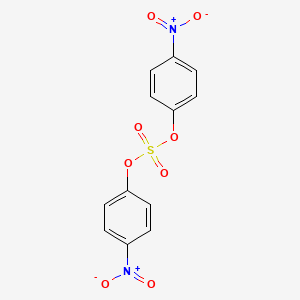
4,9-Decadienal, 2,5,9-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Decadienal, 2,5,9-trimethyl- is an organic compound with the molecular formula C13H22O. It is a type of aldehyde known for its distinctive floral and citrus-like odor. This compound is used primarily in the fragrance industry due to its pleasant scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Decadienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions often require a base catalyst and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Decadienal, 2,5,9-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: 2,5,9-trimethyl-4,9-decadienoic acid.
Reduction: 2,5,9-trimethyl-4,9-decadienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,9-Decadienal, 2,5,9-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a model compound in olfactory research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
Mécanisme D'action
The mechanism of action of 4,9-Decadienal, 2,5,9-trimethyl- involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the sensation of smell.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Decadienal: Another aldehyde with a similar structure but different odor profile.
2,6-Nonadienal: Known for its cucumber-like scent.
2,4-Heptadienal: A shorter-chain aldehyde with distinct olfactory properties.
Uniqueness
4,9-Decadienal, 2,5,9-trimethyl- is unique due to its specific combination of floral and citrus notes, making it highly valued in the fragrance industry. Its structural features also allow for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
32803-39-7 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
2,5,9-trimethyldeca-4,9-dienal |
InChI |
InChI=1S/C13H22O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h8,10,13H,1,5-7,9H2,2-4H3 |
Clé InChI |
MINJGYRWHNAENM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C)CCCC(=C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


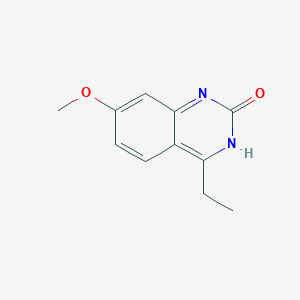
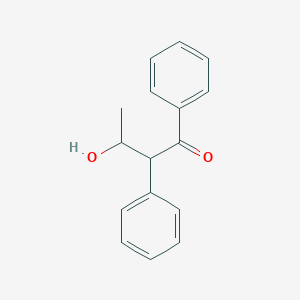
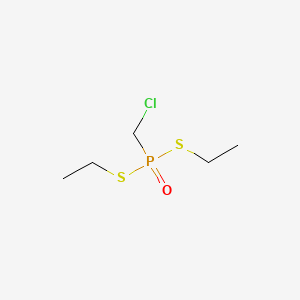
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![N-[(2,3-Dichlorophenyl)methyl]urea](/img/structure/B14675865.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

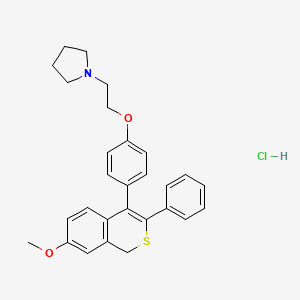
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)
